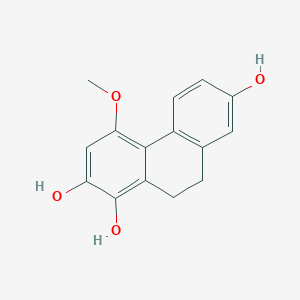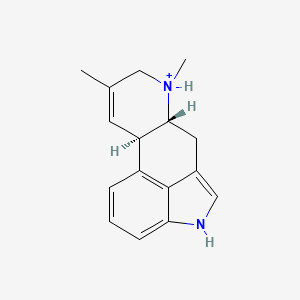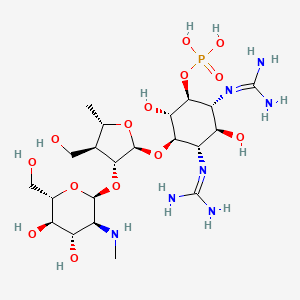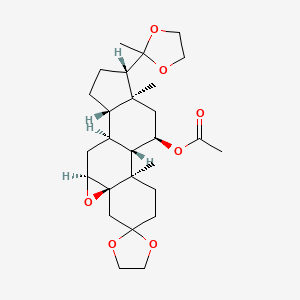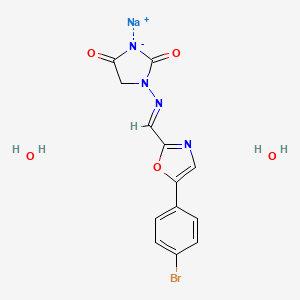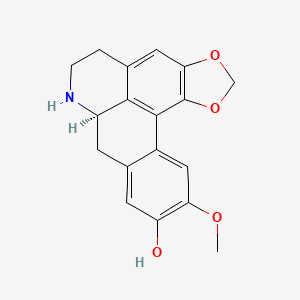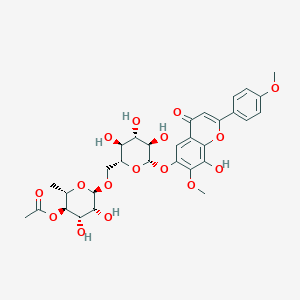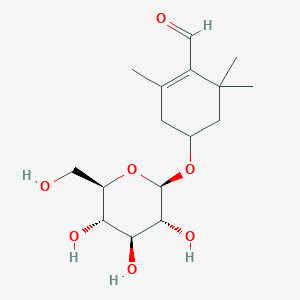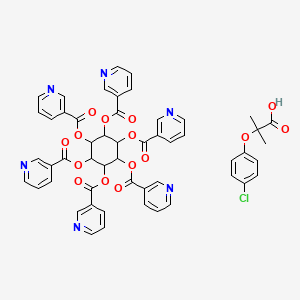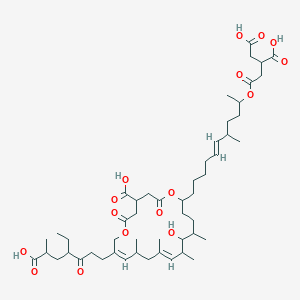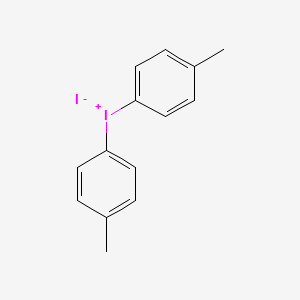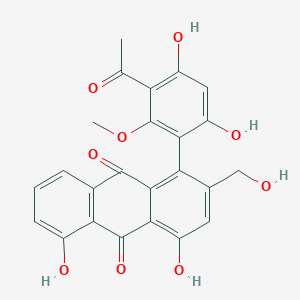
Gaboroquinone A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gaboroquinone A is an anthraquinone that is anthracene-9,10-dione substituted by a 3-acetyl-4,6-dihydroxy-2-methoxyphenyl moiety at position 1, hydroxy groups at positions 4 and 5 and a hydroxymethyl group at position 2. Isolated from the roots of Bulbine frutescens, it exhibits antiplasmodial and antitrypanosomal activities. It has a role as a metabolite, an antiplasmodial drug and a trypanocidal drug. It is a polyphenol, a monomethoxybenzene, a methyl ketone, an aromatic ketone, a dihydroxyanthraquinone, a ring assembly and a member of resorcinols.
Applications De Recherche Scientifique
Antiplasmodial and Antitrypanosomal Activities
Gaboroquinone A has been identified as a novel phenylanthraquinone isolated from the African medicinal plant Bulbine frutescens. This compound, along with its derivatives, has demonstrated moderate to good antiplasmodial and antitrypanosomal activities in vitro, suggesting its potential as a therapeutic agent against malaria and trypanosomiasis (Abegaz et al., 2002).
Inhibiting HSP90 and Anticancer Potential
Research on benzoquinone ansamycins, which include compounds like geldanamycin, has shown significant anticancer potential. These compounds bind to HSP90, a chaperone protein, and share important biological activities, potentially relevant to this compound. While the specific studies on this compound are limited, the broader class of benzoquinone ansamycins, to which it belongs, has demonstrated the ability to destabilize various cancer-related proteins and exhibit antiproliferative effects in cancer cells (Schulte & Neckers, 1998).
Potential in Treating Neurodegenerative Diseases
Geldanamycin, another benzoquinone ansamycin, has shown promise in reducing α-synuclein aggregation and neurotoxicity, which are key factors in Parkinson's disease. This suggests that compounds in this class, possibly including this compound, could have therapeutic applications in treating neurodegenerative diseases (McLean et al., 2004).
Role in Malaria Treatment
Research has also shown that geldanamycin inhibits Plasmodium falciparum, the causative agent of malaria, by targeting its Hsp90 protein. This indicates potential antimalarial properties for compounds within this class, including this compound (Kumar et al., 2003).
Antioxidative and Antihistaminic Effects
While not directly related to this compound, studies on thymoquinone, a compound with some similar characteristics, show antioxidative and antihistaminic effects, suggesting a broader potential for benzoquinone derivatives in treating various conditions (Kanter et al., 2006).
Propriétés
Formule moléculaire |
C24H18O9 |
|---|---|
Poids moléculaire |
450.4 g/mol |
Nom IUPAC |
1-(3-acetyl-4,6-dihydroxy-2-methoxyphenyl)-4,5-dihydroxy-2-(hydroxymethyl)anthracene-9,10-dione |
InChI |
InChI=1S/C24H18O9/c1-9(26)16-14(29)7-15(30)20(24(16)33-2)17-10(8-25)6-13(28)19-21(17)22(31)11-4-3-5-12(27)18(11)23(19)32/h3-7,25,27-30H,8H2,1-2H3 |
Clé InChI |
KUDYATBIEOTCGT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=C(C(=C1OC)C2=C3C(=C(C=C2CO)O)C(=O)C4=C(C3=O)C=CC=C4O)O)O |
Synonymes |
gaboroquinone A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


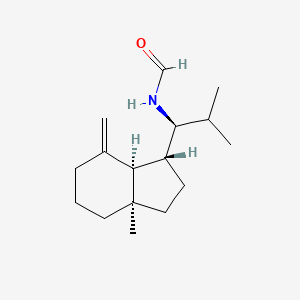
![5-[4-(Dimethylamino)phenyl]-6-[(6-Morpholin-4-Ylpyridin-3-Yl)ethynyl]pyrimidin-4-Amine](/img/structure/B1248899.png)
